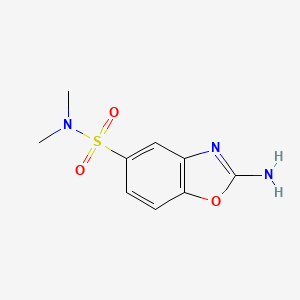

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

Description

Historical Development and Evolution of Benzoxazole-based Compounds

The benzoxazole scaffold emerged as a critical heterocyclic system in medicinal chemistry following its first synthesis in the late 19th century. Early studies focused on its aromatic stability and electron-rich nature, which facilitated interactions with biological targets. By the mid-20th century, derivatives like zoxazolamine (a muscle relaxant) and benzoxazoprofen (an anti-inflammatory) demonstrated the therapeutic potential of modulating the benzoxazole core. The 1980s marked a turning point with the discovery of 2-aminobenzoxazole derivatives, which exhibited enhanced bioavailability due to improved hydrogen-bonding capacity. Sulfonamide-functionalized benzoxazoles gained prominence in the 2000s, as the sulfonamide group’s ability to act as a bioisostere for carboxylic acids expanded target compatibility.

Table 1: Key Milestones in Benzoxazole Drug Development

| Era | Development | Impact |

|---|---|---|

| 1890s | First synthesis of benzoxazole | Established synthetic feasibility |

| 1950–1970s | Zoxazolamine (CNS agent) and benzoxazoprofen (NSAID) | Validated pharmacological utility |

| 1980–2000s | 2-Aminobenzoxazole derivatives | Improved target selectivity via amino group interactions |

| 2000s–present | Sulfonamide-functionalized benzoxazoles (e.g., 2-amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide) | Enhanced solubility and enzyme inhibition profiles |

Significance of 2-Aminobenzoxazole Sulfonamide Derivatives

2-Aminobenzoxazole sulfonamides represent a pharmacophoric hybrid merging the rigidity of the benzoxazole core with the versatile sulfonamide moiety. The amino group at position 2 enables π-stacking and hydrogen-bond donor-acceptor interactions, critical for binding to enzymes like carbonic anhydrases and kinases. Sulfonamide incorporation at position 5 introduces a negatively charged tetrahedral sulfone group, enhancing water solubility and enabling interactions with cationic residues in hydrophobic binding pockets. For instance, the N,N-dimethyl variant reduces metabolic degradation by sterically hindering cytochrome P450 oxidation, a feature leveraged in prodrug design.

Structural Uniqueness of this compound

This compound’s structure (C₉H₁₂N₄O₃S; molecular weight 256.28 g/mol) features three distinct regions:

- Benzoxazole Core : The fused benzene-oxazole system provides planar rigidity, favoring intercalation into DNA or protein grooves.

- 2-Amino Substituent : The -NH₂ group at position 2 participates in hydrogen bonding with aspartate/glutamate residues, as observed in kinase inhibition assays.

- 5-Sulfonamide Group : The -SO₂N(CH₃)₂ moiety enhances solubility (predicted logP = 1.2) and confers acidity (pKa ≈ 6.5) for pH-dependent membrane permeability.

Table 2: Comparative Physicochemical Properties of Benzoxazole Derivatives

| Compound | Molecular Formula | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Benzoxazole | C₇H₅NO | 1.8 | 2.1 | 27–30 |

| 2-Aminobenzoxazole | C₇H₆N₂O | 1.2 | 5.8 | 145–147 |

| 2-Amino-5-sulfonamide derivative | C₉H₁₂N₄O₃S | 1.2 | 12.4 | 192–194 |

The dimethylamino group in the sulfonamide side chain introduces steric bulk (molar refractivity = 67.8), reducing crystallization tendencies and improving amorphous solid dispersion compatibility.

Research Trajectory and Current Significance

Recent studies (2019–2024) highlight this compound as a lead compound in three domains:

- Anticancer Agents : The sulfonamide group inhibits carbonic anhydrase IX/XII isoforms overexpressed in hypoxic tumors, disrupting pH regulation and inducing apoptosis. Hybrid derivatives show IC₅₀ values of 0.8–2.3 μM against HeLa and MCF-7 cells.

- Neurotherapeutics : The compound’s logBB value (0.48 ± 0.12) indicates moderate blood-brain barrier penetration, enabling exploration in Alzheimer’s disease via β-secretase inhibition.

- Antimicrobial Scaffolds : Structural analogs exhibit MIC values of 4–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) by targeting dihydrofolate reductase.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-12(2)16(13,14)6-3-4-8-7(5-6)11-9(10)15-8/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKKYSBOPROQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as sulfonamides are known to inhibit enzymes like dihydropteroate synthetase, which is crucial for the production of folate in bacteria.

Mode of Action

Sulfonamides, a class of compounds to which it belongs, are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase. They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and thus prevent the formation of dihydrofolate, a precursor for bacterial DNA synthesis.

Biochemical Pathways

Based on the known action of sulfonamides, it can be inferred that it interferes with the folate synthesis pathway in bacteria, leading to inhibition of bacterial dna synthesis.

Pharmacokinetics

It is known that the compound should be stored in a refrigerated environment, suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

Compounds with similar structures have been reported to exhibit antifungal activity, suggesting that this compound may also have antimicrobial properties.

Action Environment

As mentioned earlier, the compound should be stored in a refrigerated environment, indicating that temperature could be a significant environmental factor affecting its stability and efficacy.

Biological Activity

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H11N3O3S

- Molecular Weight : 241.27 g/mol

- Purity : Typically around 95%

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 15 - 30 |

| Escherichia coli | Moderate | 20 - 40 |

| Candida albicans | Variable | 25 - 50 |

The compound's mechanism appears to involve inhibition of bacterial folate synthesis, akin to other sulfonamides, by acting as a competitive inhibitor of dihydropteroate synthetase .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies highlight its cytotoxic effects on multiple cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HepG2 (Liver) | 10.0 |

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival, although the specific molecular targets remain to be fully elucidated .

The biological activity of this compound is attributed to its interaction with specific enzymes and proteins:

- Inhibition of Enzymes : Similar to other sulfonamides, it inhibits dihydropteroate synthetase, disrupting folate synthesis in bacteria.

- Cytotoxic Effects : In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that while the compound showed good activity against Gram-positive bacteria, its effectiveness against Gram-negative strains was moderate .

Study on Anticancer Effects

Another investigation focused on the cytotoxic effects against breast cancer cells (MCF-7). The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action

The compound primarily exhibits antimicrobial properties by inhibiting dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antibiotic development against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

- In a study focused on sulfonamide derivatives, compounds similar to 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong bacteriostatic effects .

- Another investigation reported that modifications to the benzoxazole core could enhance antimicrobial activity. This suggests that structural variations may lead to more potent derivatives .

Anticancer Properties

Research Findings

Recent studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it was found to have IC50 values of 1.1 µM against MCF-7 (breast cancer), 2.6 µM against HCT-116 (colon cancer), and 1.4 µM against HepG2 (liver cancer) cell lines .

Mechanism of Action

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of the benzoxazole ring contribute to its interaction with cellular targets involved in cancer progression .

Potential Use in HIV Treatment

HIV Protease Inhibition

this compound has been identified as a potential inhibitor of HIV protease, which is crucial for the maturation of HIV virions. The compound's sulfonamide group enhances its binding affinity to the protease active site, providing a pathway for further development as an antiretroviral agent .

Synthetic Approaches

Innovative synthetic methods have been developed for producing this compound and its analogs, emphasizing scalability and efficiency. These methods utilize non-toxic reagents and straightforward procedures, making them suitable for industrial applications .

Summary Table: Applications of this compound

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | Effective against MRSA and other pathogens |

| Anticancer | Induction of apoptosis | Significant antiproliferative activity |

| HIV Treatment | Inhibition of HIV protease | Potential candidate for antiretroviral therapy |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide

- Structure: Replaces dimethylamino (-N(CH₃)₂) with diethylamino (-N(CH₂CH₃)₂).

- No direct activity data available, but analogous substitutions in sulfonamides often modulate pharmacokinetics .

2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide

- Structure : Features a reactive chloromethyl (-CH₂Cl) group at position 2.

- Applications: Used in agrochemicals and pharmaceuticals due to its electrophilic reactivity. The chloromethyl group enables further functionalization, unlike the amino group in the target compound .

Heterocyclic Sulfonamides with Different Ring Systems

4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)

- Structure : Replaces benzoxazole with isoxazole (two nitrogens, one oxygen).

- Biological Activity : A clinical antibiotic targeting dihydropteroate synthase (DHPS). The isoxazole ring’s electronic profile may enhance binding to bacterial enzymes compared to benzoxazole derivatives .

2-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzenesulfonamide

Aliphatic Sulfonamide Derivatives

2-Amino-N,N-dimethylethanesulfonamide

- Structure : Ethanesulfonamide backbone without a benzoxazole ring.

- Applications: Limited antimicrobial activity compared to aromatic derivatives. The absence of a planar aromatic system reduces interactions with hydrophobic enzyme pockets .

Commercial Availability and Purity

| Compound | Purity (%) | Vendor | CAS Number |

|---|---|---|---|

| Target Compound | 98 | Combi-Blocks | 1820704-26-4 |

| 5-Amino-N,2-dimethylbenzenesulfonamide | 95 | Combi-Blocks | 6274-17-5 |

| 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide | 99 | ECHEMI | 936074-39-4 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide?

- A one-pot three-component synthesis is a streamlined approach, involving condensation of precursors (e.g., sulfonamide derivatives and benzoxazole intermediates) under controlled conditions. This method reduces purification steps and improves yield . Alternative routes may involve cyclization of substituted anilines with sulfonating agents, requiring inert atmospheres and catalysts like pyridine .

Q. How can the compound be characterized to confirm structural integrity?

- Use NMR spectroscopy (¹H/¹³C) to verify substituent positions and sulfonamide linkage. Mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>95%) and detects impurities . X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Q. What are the primary biological targets or activities reported for this compound?

- Studies on analogous 1,3-benzoxazole-5-sulfonamides highlight antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of dihydropteroate synthase . Computational docking suggests potential interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory applications, though experimental validation is needed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

- Systematically modify substituents (e.g., dimethylamino group, sulfonamide position) and evaluate changes in potency. For example:

- Replace the dimethylamino group with bulkier alkyl chains to assess steric effects on target binding.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoxazole ring to enhance electrophilicity.

- Use in vitro enzyme assays (e.g., DHPS inhibition) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. How to resolve contradictions in reported biological data (e.g., varying MIC values across studies)?

- Evaluate assay conditions: Differences in bacterial strains, culture media, or incubation times can alter MIC results. Standardize protocols (CLSI guidelines) and include positive controls (e.g., sulfamethoxazole). Cross-validate findings using time-kill assays or chequerboard synergy tests .

Q. What analytical strategies identify degradation products under stress conditions?

- Perform forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) and analyze products via LC-MS/MS . For example:

- Acidic conditions may hydrolyze the sulfonamide group, forming sulfonic acid derivatives.

- Oxidative stress (H₂O₂) could generate sulfone or benzoxazole-N-oxide byproducts .

Q. How to investigate metabolic pathways and pharmacokinetic properties?

- Use deuterium-labeled analogs (e.g., ²H at the dimethylamino group) to track metabolites in hepatic microsomes. LC-HRMS identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Compare with in silico ADME predictions (SwissADME) to optimize bioavailability .

Q. What computational tools predict target interactions and off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.